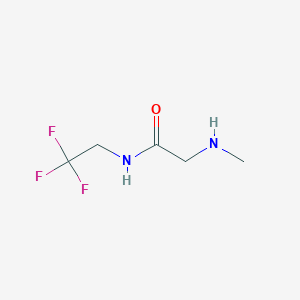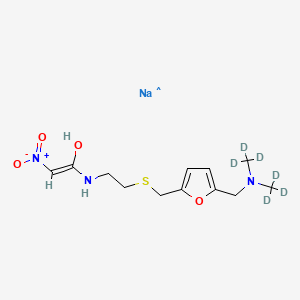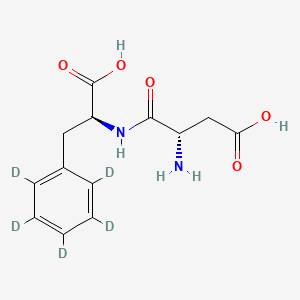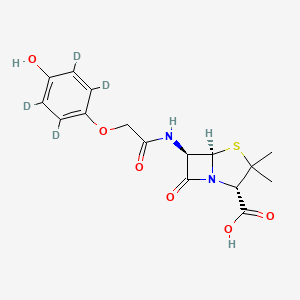
p-Hydroxypenicillin V-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxypenicillin V-d4 is a deuterated form of p-Hydroxypenicillin V, a derivative of Penicillin V. Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum beta-lactam antibiotic used to treat bacterial infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of penicillin derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxypenicillin V-d4 involves the hydroxylation of Penicillin V. The process typically includes the following steps:
Hydroxylation: Penicillin V is subjected to hydroxylation using specific hydroxylating agents.
Deuteration: The hydroxylated product is then treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Penicillin V is produced through the fermentation of Penicillium chrysogenum in the presence of phenoxyacetic acid.
Hydroxylation and Deuteration: The fermentation product is then hydroxylated and deuterated using industrial-scale reactors and specific catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
p-Hydroxypenicillin V-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
p-Hydroxypenicillin V-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of penicillin derivatives.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antibiotics and studying drug interactions.
Biological Studies: Employed in studying the effects of antibiotics on bacterial cells and resistance mechanisms.
Mécanisme D'action
p-Hydroxypenicillin V-d4 exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. The inhibition of PBPs leads to cell lysis and death of the bacterial cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin V: The non-deuterated form of p-Hydroxypenicillin V-d4.
Amoxicillin: A broad-spectrum beta-lactam antibiotic.
Ampicillin: Another broad-spectrum beta-lactam antibiotic.
Uniqueness
This compound is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing insights into the metabolic fate and interactions of penicillin derivatives.
Propriétés
Formule moléculaire |
C16H18N2O6S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D |
Clé InChI |
DXLWRYXQESUXNE-MDDIIOPCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


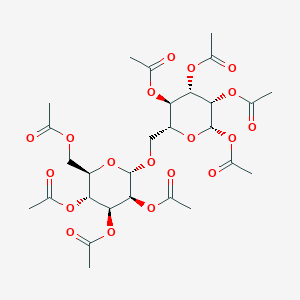
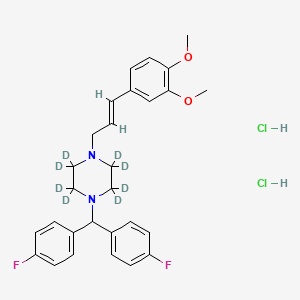
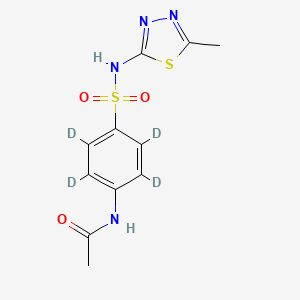
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)
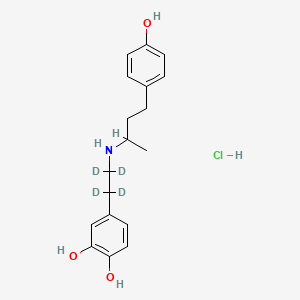
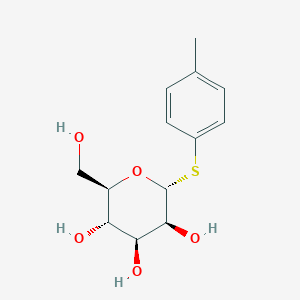

![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
